molecular formula C16H14Br2N2O3S B14714073 N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide CAS No. 6946-76-5

N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B14714073
CAS No.: 6946-76-5
M. Wt: 474.2 g/mol
InChI Key: PCENFKGRLDLJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide is a complex organic compound that features both bromine and sulfur atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps:

    Formation of 3,5-dibromo-4-hydroxybenzaldehyde: This can be achieved by brominating 4-hydroxybenzaldehyde using bromine in the presence of a suitable solvent.

    Thiocarbamoylation: The 3,5-dibromo-4-hydroxybenzaldehyde is then reacted with thiocarbamoyl chloride to form the thiocarbamoyl derivative.

    Acylation: The final step involves the reaction of the thiocarbamoyl derivative with 2-(4-methylphenoxy)acetyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products

    Oxidation: Formation of 3,5-dibromo-4-oxo-phenylthiocarbamoyl derivative.

    Reduction: Formation of 3,5-dihydro-4-hydroxy-phenylthiocarbamoyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound could modulate pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dibromo-4-hydroxyphenyl)acetamide
  • 3,5-dibromo-4-hydroxybenzoic acid
  • 3,5-dibromo-4-hydroxybenzaldehyde

Uniqueness

N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide is unique due to the presence of both thiocarbamoyl and 4-methylphenoxy groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

6946-76-5

Molecular Formula

C16H14Br2N2O3S

Molecular Weight

474.2 g/mol

IUPAC Name

N-[(3,5-dibromo-4-hydroxyphenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C16H14Br2N2O3S/c1-9-2-4-11(5-3-9)23-8-14(21)20-16(24)19-10-6-12(17)15(22)13(18)7-10/h2-7,22H,8H2,1H3,(H2,19,20,21,24)

InChI Key

PCENFKGRLDLJCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.